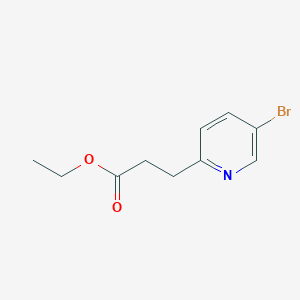

Ethyl 3-(5-bromopyridin-2-yl)propanoate

Description

Ethyl 3-(5-bromopyridin-2-yl)propanoate (CAS: 1427371-57-0) is a brominated pyridine derivative with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.115 g/mol . It features a bromine atom at the 5-position of the pyridine ring and an ethyl propanoate side chain at the 2-position. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or functional materials. Its high purity (98%) and structural specificity make it valuable for precise chemical transformations .

Properties

IUPAC Name |

ethyl 3-(5-bromopyridin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZYZQYGHJRVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromopyridin-2-yl)propanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to form biaryl derivatives. This is critical for synthesizing pharmaceutical intermediates .

Example : -

Buchwald-Hartwig Amination :

Forms amino-substituted pyridines using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) .

Ester Functional Group Reactions

The ethyl propanoate moiety participates in hydrolysis, reduction, and transesterification.

Hydrolysis:

-

Acidic Hydrolysis : Yields 3-(5-bromopyridin-2-yl)propanoic acid using HCl/H₂O under reflux.

-

Basic Hydrolysis : Forms the sodium salt of the acid with NaOH/EtOH.

Reduction:

-

LiAlH₄ reduces the ester to 3-(5-bromopyridin-2-yl)propan-1-ol.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, H₂O, reflux, 6h | 3-(5-Bromopyridin-2-yl)propanoic acid | 90% | |

| Reduction with LiAlH₄ | LiAlH₄, THF, 0°C to RT, 2h | 3-(5-Bromopyridin-2-yl)propan-1-ol | 78% |

Oxidation Reactions

The pyridine ring and propanoate chain can undergo oxidation under controlled conditions:

-

Pyridine Ring Oxidation : Using m-CPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives, altering electronic properties for further functionalization.

Cross-Coupling with Heterocycles

The compound serves as a precursor in synthesizing fused heterocycles:

-

Cyclization Reactions : With hydrazines or thioureas, it forms imidazo[1,2-a]pyridines or thiazolo[3,2-a]pyridines, valuable in drug discovery .

| Heterocycle | Reagents | Application | Yield | Source |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | 2-Aminopyrazine, DCM, 110°C | Kinase inhibitors | 51% |

Mechanistic Insights

-

Steric and Electronic Effects : The bromine atom’s position (5th on pyridine) directs electrophilic substitution to the 3-position due to meta-directing effects .

-

Catalytic Pathways : Pd-mediated couplings proceed via oxidative addition of the C–Br bond, followed by transmetallation and reductive elimination .

Industrial and Pharmaceutical Relevance

-

APIs Synthesis : Key intermediate in anticoagulants (e.g., dabigatran derivatives) .

-

Scale-Up Challenges : Optimized Suzuki couplings achieve >80% yield in continuous-flow reactors .

This compound’s dual reactivity (bromopyridine + ester) makes it indispensable in medicinal chemistry and materials science. Future research may explore photocatalytic C–H functionalization to bypass pre-functionalized substrates.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(5-bromopyridin-2-yl)propanoate has shown promise in the field of medicinal chemistry, particularly as a precursor for drug development. Its brominated pyridine structure is known to enhance biological activity, making it a valuable candidate for targeting specific biological pathways.

Potential Therapeutic Uses

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The presence of the bromine atom may enhance the compound's ability to interact with cellular targets involved in cancer progression.

- Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity, making it a candidate for further exploration in treating infections.

Synthetic Applications

This compound is utilized in various synthetic routes in organic chemistry. Its versatility allows chemists to modify its structure to create analogs with potentially enhanced or different biological activities.

Synthetic Routes

Various synthetic methodologies can be employed to produce this compound, including:

- Esterification Reactions : The reaction of 5-bromopyridine with ethyl propanoate under acidic conditions can yield the desired ester.

- Substitution Reactions : The bromine atom can be replaced or modified to create derivatives with varied biological activities.

Structure–Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug design. Research has shown that modifications to the pyridine ring or the propanoate moiety can significantly impact its binding affinity and efficacy against specific targets.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anticancer Activity Study : A recent study investigated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity that warrants further investigation into its mechanisms of action.

- Synthesis of Derivatives : Researchers have synthesized several derivatives of this compound, assessing their biological activities and potential therapeutic applications .

- Biological Interaction Studies : Interaction studies have focused on the compound's binding affinity to specific enzymes and receptors, providing insights into its potential therapeutic mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromopyridin-2-yl)propanoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various binding interactions with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Pyridine Ring

Ethyl 3-(5-bromopyridin-2-yl)propanoate vs. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Ester group: Ethyl ester in the target compound vs. methyl ester in the analog.

- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability in biological systems .

This compound vs. Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate

- Structural Differences: Pyridine substituents: Bromine at the 5-position in both, but the propanoate side chain is attached at the 2-position in the target compound vs. the 3-position in the analog (CAS: 2243636-73-7) . Backbone: Saturated propanoate in the target vs. conjugated α,β-unsaturated ester in the analog.

Variations in Ester Groups and Heterocyclic Moieties

This compound vs. Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

- This contrasts with the bromopyridine’s role in electronic modulation for cross-coupling reactions .

Comparative Data Table

Biological Activity

Ethyl 3-(5-bromopyridin-2-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a propanoate moiety linked to a 5-bromopyridine ring. The presence of the bromine atom and the pyridine nitrogen contributes to its unique chemical properties, influencing its interaction with biological targets.

-

Inhibition of Nitric Oxide Synthase (NOS) :

- Recent studies have indicated that compounds similar to this compound can act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in various neurodegenerative disorders. For instance, certain derivatives have shown significant selectivity and potency against nNOS compared to endothelial NOS (eNOS) .

- Antiviral Activity :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogues:

Case Studies

- Neuroprotection :

-

Antiparasitic Properties :

- Investigations into the compound's activity against Cryptosporidium have shown that it could serve as a gut-restricted agent with potential efficacy in treating enteric infections. The compound's selective action minimizes systemic exposure while maintaining therapeutic effectiveness in the gastrointestinal tract .

Q & A

Q. How can this compound serve as a precursor for bioactive molecule synthesis (e.g., kinase inhibitors)?

- Methodology : Functionalize the bromine site via cross-coupling to introduce pharmacophores (e.g., aryl, heteroaryl groups). Evaluate bioactivity using SPR (surface plasmon resonance) for binding affinity or cell-based assays (e.g., IC50 determination). Compare with analogs like ethyl 3-(6-fluoropyridin-3-yl)propanoate to structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.